molecular formula C15H19N3O5S2 B2999702 N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide CAS No. 942004-22-0

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

Cat. No.: B2999702
CAS No.: 942004-22-0
M. Wt: 385.45
InChI Key: JPOFUGKWAXXAOK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methylthiazole core, a carboxamide group at position 5, a 4-methoxyphenylsulfonamido group at position 2, and a 2-methoxyethyl substituent on the carboxamide nitrogen (Fig. 1). This compound belongs to a broader class of thiazole derivatives known for their diverse pharmacological activities, including antiviral, anticancer, and enzyme-inhibitory properties. The sulfonamido and methoxyethyl groups are critical for modulating solubility, bioavailability, and target binding affinity .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-10-13(14(19)16-8-9-22-2)24-15(17-10)18-25(20,21)12-6-4-11(23-3)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOFUGKWAXXAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine. The methoxyethyl and methoxyphenyl groups are added through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The thiazole ring may interact with nucleic acids or proteins, affecting their function. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Thiazole Derivatives
Compound Name Thiazole Substituents (Position) Key Functional Groups Biological Relevance
Target Compound 4-methyl (C4), carboxamide (C5) 4-MeOPhSO₂NH-, 2-MeOCH₂CH₂NH- Potential enzyme inhibition
N-(2-methoxybenzyl) analog 4-methyl (C4), carboxamide (C5) 4-MeOPhSO₂NH-, 2-MeOBn- Structural similarity, solubility
Compound 1 () 4-methyl (C4), carboxamide (C5) Ureido-linked dichlorobenzyl Antiviral activity (Flavivirus)
4-Methyl-2-phenylthiazole-5-carbohydrazide 4-methyl (C4), carbohydrazide (C5) Phenyl, carbohydrazide Anticancer (HepG-2 IC₅₀: 1.61 µg/mL)
BP 27384 () 4-methyl (C4), carboxamide (C5) Piperazinyl, chloro-methylphenyl Kinase inhibition (hypothetical)

Key Observations :

  • Substituent Diversity : The target compound’s 2-methoxyethyl group contrasts with bulkier substituents like 2-methoxybenzyl () or dichlorobenzyl (). Smaller substituents (e.g., methoxyethyl) may enhance membrane permeability compared to aromatic groups .
  • Sulfonamido vs. Ureido Groups: The 4-methoxyphenylsulfonamido group in the target compound differs from ureido-linked moieties in . Sulfonamides are known for strong hydrogen-bonding interactions with target proteins, while ureido groups offer conformational flexibility .
  • Carboxamide vs. Carbohydrazide: Replacing carboxamide with carbohydrazide () introduces additional hydrogen-bond donors, which may improve binding to metal ions or polar residues in enzymes .

SAR Highlights :

  • Methoxyethyl vs.
  • 4-Methylthiazole Core : The 4-methyl group is conserved across analogs, suggesting its role in stabilizing the thiazole ring and optimizing pharmacokinetics .

Biological Activity

N-(2-methoxyethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its pharmacological properties. The presence of a sulfonamide group enhances its biological activity, particularly in enzyme inhibition.

  • Xanthine Oxidase Inhibition : Research indicates that derivatives of thiazole compounds exhibit xanthine oxidase inhibitory activity. This enzyme plays a crucial role in purine metabolism and is a target for gout treatment. For instance, related compounds have shown IC50 values ranging from 3.6 to 9.9 μM, indicating moderate inhibitory effects .
  • Anticancer Activity : The compound's structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. These compounds inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .
  • Histone Deacetylase Inhibition : The compound has been linked to the inhibition of zinc-dependent histone deacetylases (HDACs), particularly HDAC8. This action is relevant in the treatment of cancers and neurodegenerative diseases, where altered acetylation states of histones can lead to dysregulated gene expression .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
Xanthine Oxidase InhibitionModerate inhibition (IC50: 3.6 - 9.9 μM)
Anticancer ActivityInhibition of tubulin polymerization
HDAC InhibitionInhibition of HDAC8

Case Studies

  • Gout Treatment : In a study focusing on gout management, compounds similar to this compound were tested for their ability to lower uric acid levels through xanthine oxidase inhibition. Results indicated a significant reduction in serum uric acid levels in animal models.
  • Cancer Cell Line Studies : A series of thiazole derivatives were tested against human melanoma and prostate cancer cell lines. The results showed that certain modifications to the thiazole structure enhanced antiproliferative activity, leading to cell death via apoptosis pathways.

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